molecular formula C23H26N6O2 B11224650 1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B11224650
M. Wt: 418.5 g/mol
InChI Key: QYICJEFAEIXAKP-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an indazole moiety, a pyridine ring, and a piperazine ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Piperazine Ring Formation: The piperazine ring can be formed through a cyclization reaction of ethylenediamine derivatives with appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the indazole, pyridine, and piperazine moieties using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-INDOL-3-YL)-3-{[5-(3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE: This compound shares structural similarities with the indazole and pyridine moieties.

    4-ARYL-1-(INDAZOL-5-YL)PYRIDIN-2(1H)ONES: These compounds possess similar indazole and pyridine structures and are studied for their biological activities.

Uniqueness

1-(1H-INDAZOL-3-YL)-4-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}PYRROLIDIN-2-ONE is unique due to its specific combination of indazole, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H26N6O2/c30-21-15-17(16-29(21)22-19-6-1-2-7-20(19)25-26-22)23(31)28-13-11-27(12-14-28)10-8-18-5-3-4-9-24-18/h1-7,9,17H,8,10-16H2,(H,25,26)

InChI Key

QYICJEFAEIXAKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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